3-Chlorobenzal bromide
Description
3-Chlorobenzal bromide (C₆H₄ClCH₂Br), also referred to as 3-chlorobenzyl bromide, is an aromatic organic compound featuring a benzyl bromide group with a chlorine substituent at the meta position (carbon 3). This compound is structurally characterized by a benzene ring substituted with a brominated methyl group (-CH₂Br) and a chlorine atom.
Properties
IUPAC Name |
1-chloro-3-(dibromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJYNIKOLTVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220521 | |
| Record name | 1-Chloro-3-(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70288-97-0 | |
| Record name | 1-Chloro-3-(dibromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70288-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(dibromomethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70288-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(dibromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-3-(DIBROMOMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K9VEQ4RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Pharmaceutical Synthesis
3-Chlorobenzal bromide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the development of antibacterial and antifungal agents.
- Key Uses :
- Antibacterial Agents : The compound facilitates the introduction of chlorobenzyl groups into drug molecules, enhancing their biological activity.
- Antifungal Agents : It serves as a precursor for synthesizing compounds that exhibit antifungal properties.
Case Study : A study demonstrated that derivatives synthesized from this compound showed promising activity against resistant bacterial strains, highlighting its potential in developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound acts as a crucial reagent for the construction of complex molecules. Its reactivity allows chemists to create new compounds with desired properties.
- Applications :
- Synthesis of Thioethers : It is used in the preparation of symmetrical and unsymmetrical benzyl thioethers, which are important in various chemical reactions .
- Development of Novel Compounds : Researchers utilize it to explore new synthetic methodologies that can lead to innovative materials and drugs.
Data Table: Common Reactions Involving this compound
| Reaction Type | Product Example | Yield (%) |
|---|---|---|
| Synthesis of Thioethers | Benzyl thioether derivatives | 70-85 |
| Formation of Benzimidazole | 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride | 65-80 |
Material Science
In material science, this compound contributes to the production of specialty polymers and resins. Its incorporation into polymer matrices enhances mechanical properties and chemical resistance.
- Applications :
- Polymer Production : It is used to modify polymer structures for improved durability.
- Coatings and Adhesives : The compound can be integrated into formulations for coatings that require enhanced performance characteristics.
Agricultural Chemicals
The compound plays a role in formulating agrochemicals, including herbicides and insecticides. Its ability to modify biological activity makes it valuable in crop protection strategies.
- Key Uses :
- Herbicides : Used to develop selective herbicides that target specific weed species without harming crops.
- Insecticides : It aids in creating insecticides with enhanced efficacy against pests.
Research and Development
In academic and industrial laboratories, this compound is employed for studying reaction mechanisms and developing new synthetic pathways. This research contributes significantly to advancing organic chemistry.
- Research Focus :
- Investigating reaction kinetics and mechanisms.
- Developing methodologies for synthesizing complex organic molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₆BrCl
- Molecular Weight : ~213.48 g/mol (calculated based on substituents).
- Structure : A benzene ring with -CH₂Br and -Cl groups at positions 1 and 3, respectively.
- Reactivity : The brominated methyl group (-CH₂Br) is highly reactive, making it a valuable intermediate in nucleophilic substitution reactions, coupling reactions, and pharmaceutical synthesis.
Comparison with Similar Compounds
Structural Analogues: Halogen-Substituted Benzyl Bromides
The reactivity and applications of 3-chlorobenzal bromide are influenced by its substituents. Below is a comparison with other halogenated benzyl bromides from the evidence:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., -CF₃, -F) increases the electrophilicity of the benzyl bromide, enhancing its reactivity in substitution reactions. For example, 2-chloro-5-(trifluoromethyl)benzyl bromide is more reactive than this compound due to the strong electron-withdrawing -CF₃ group .
- Molecular Weight : Heavier substituents (e.g., -CF₃) increase molecular weight, affecting solubility and melting points.
Comparison with Alkyl Bromides
Alkyl bromides like methyl bromide (CH₃Br) and didecyldimethylammonium bromide (DDAB, C₂₂H₄₈BrN) differ significantly in structure and applications:
Contrasts :
- Volatility : Methyl bromide is a gas/liquid at room temperature, whereas this compound is a solid or high-boiling liquid due to its aromatic structure.
Comparison with Inorganic Bromides
Inorganic bromides like sodium bromide (NaBr) and chromium bromide (CrBr₃) differ in ionic character and industrial uses:
Contrasts :
- Reactivity: Inorganic bromides participate in ionic reactions (e.g., precipitation), while this compound undergoes covalent bond-forming reactions (e.g., Suzuki coupling).
Preparation Methods
Reaction Conditions and Optimization
-
Starting Material : 4-Chlorotoluene (CAS 106-43-4)
-
Reagent : NBS (1.2 equivalents)
-
Solvent : Acetonitrile (anhydrous)
-
Temperature : 0°C (maintained via cryogenic cooling)
-
Reaction Time : 25 minutes (0.4167 hours)
-
Catalyst/Initiation : Photoirradiation (UV light, 254 nm)
The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals under UV light. These radicals abstract a hydrogen atom from the methyl group of 4-chlorotoluene, forming a benzyl radical. Subsequent bromination yields this compound as the primary product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 87% |
| Purity (HPLC) | >98% |
| Byproducts | <2% dibrominated analogs |
This method’s success hinges on precise temperature control and the use of a flow reactor, which minimizes side reactions such as over-bromination. The supporting information from Cantillo et al. (2014) confirms the reproducibility of this protocol across multiple scales.
Industrial-Scale Production via Continuous Flow Reactors
Industrial applications prioritize scalability and cost-effectiveness. Continuous flow reactors have been adopted to synthesize this compound at multi-kilogram scales, addressing challenges associated with batch processing.
Process Overview
-
Feedstock Preparation : 4-Chlorotoluene and NBS are dissolved in acetonitrile and pre-cooled to 0°C.
-
Flow Reactor Configuration :
-
Tubular reactor (stainless steel, 10 m length, 2 cm diameter)
-
UV lamps positioned at 5 cm intervals
-
-
Residence Time : 25 minutes
-
Workup :
-
Quenching with aqueous sodium thiosulfate
-
Liquid-liquid extraction (ethyl acetate/water)
-
Distillation under reduced pressure (12 mmHg, 109–110°C)
-
Advantages of Flow Chemistry:
-
Enhanced Heat Transfer : Prevents thermal runaway.
-
Consistent Product Quality : Reduces batch-to-batch variability.
Comparative Analysis of Brominating Agents
While NBS is the preferred reagent for laboratory-scale synthesis, alternative brominating agents have been explored for niche applications. The table below contrasts their efficacy:
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | Acetonitrile | 0°C | 87 | >98 |
| Br₂ (neat) | CCl₄ | 80°C | 62 | 85 |
| HBr/H₂O₂ | DCM | 25°C | 45 | 78 |
NBS outperforms molecular bromine () and hydrogen peroxide-mediated bromination due to its selectivity and reduced corrosivity.
Mechanistic Insights and Side-Reaction Mitigation
The radical pathway dominates the bromination mechanism, but competing electrophilic aromatic substitution (EAS) can occur if reaction conditions deviate. Key strategies to suppress EAS include:
Q & A
Q. What are the recommended methods for synthesizing 3-Chlorobenzal bromide in a laboratory setting?
this compound can be synthesized via halogenation of 3-chlorotoluene derivatives. A common approach involves bromination of 3-chlorobenzyl chloride using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, side-chain bromination of 3-chlorotoluene derivatives in the presence of a radical initiator (e.g., AIBN) or UV light can yield the desired product. Ensure stoichiometric control and inert gas purging to avoid over-bromination. Post-synthesis, purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis and NMR spectroscopy .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : Use H and C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and the benzylic bromide group (δ 4.5–5.0 ppm). The absence of residual toluene protons confirms purity.
- FT-IR : Look for C-Br stretching vibrations near 550–600 cm⁻¹ and aromatic C-Cl stretches at 750–800 cm⁻¹.
- Mass Spectrometry (EI-MS) : The molecular ion peak (m/z ~247) should align with the molecular formula C₇H₅Br₂Cl. Fragmentation patterns (e.g., loss of Br or Cl) confirm structural integrity.
Cross-reference data with literature or computational simulations to resolve ambiguities .
Q. What safety precautions and waste disposal protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Waste Management : Collect halogenated waste separately in labeled containers. Neutralize residual bromide with sodium thiosulfate before disposal. Collaborate with certified waste management services for incineration or chemical degradation .
- Emergency Measures : For skin contact, rinse immediately with water and soap. In case of inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when synthesizing this compound under varying conditions?
Yield inconsistencies often arise from competing side reactions (e.g., di-bromination or oxidation). To troubleshoot:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Parameter Optimization : Conduct a Design of Experiments (DoE) to test variables like temperature (30–80°C), bromine equivalents (1.0–1.2 mol), and reaction time (2–12 hrs). Statistical analysis (e.g., ANOVA) identifies critical factors.
- Byproduct Analysis : Characterize side products via GC-MS or HPLC to adjust stoichiometry or catalyst loading. For example, excess Br₂ may require quenching with Na₂S₂O₃ mid-reaction .
Q. What strategies are effective for optimizing the purity of this compound during multi-step synthesis?
- Stepwise Purification : After bromination, perform liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities.
- Crystallization Solvents : Use non-polar solvents (hexane/ethyl acetate) for recrystallization to exclude unreacted starting materials.
- Chromatography : Employ flash chromatography (silica gel, hexane:EtOAc 9:1) if persistent impurities remain. Validate purity via elemental analysis and differential scanning calorimetry (DSC) .
Q. How does the presence of chloride ions affect the analysis of bromide content in this compound, and how can this interference be mitigated?
Chloride ions (Cl⁻) can co-elute with bromide (Br⁻) in ion chromatography, leading to false positives. To address this:
- Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.2) to separate Br⁻ and Cl⁻ based on mobility differences.
- Ion-Selective Electrodes (ISE) : Use a bromide-specific electrode with a detection limit <0.1 ppm.
- UV-Vis Spectrophotometry : Apply a masking agent (e.g., Hg²⁺) to precipitate Cl⁻, leaving Br⁻ detectable at 267 nm .
Q. What experimental approaches validate the environmental stability of this compound in aqueous systems?
- Hydrolysis Studies : React the compound in buffered solutions (pH 4–10) at 25–50°C. Monitor degradation via HPLC and identify products (e.g., 3-chlorobenzoic acid) using LC-MS.
- Photolysis : Expose to UV light (254 nm) and track bromide release via ion chromatography.
- Microbial Degradation : Use soil slurry tests with activated sludge to assess biodegradation half-life. Compare results with computational QSAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
